5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
CAS No.: 1143534-78-4
Cat. No.: VC2563596
Molecular Formula: C13H9BrClN3O2S
Molecular Weight: 386.65 g/mol
* For research use only. Not for human or veterinary use.
![5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine - 1143534-78-4](/images/structure/VC2563596.png)
Specification
CAS No. | 1143534-78-4 |
---|---|
Molecular Formula | C13H9BrClN3O2S |
Molecular Weight | 386.65 g/mol |
IUPAC Name | 5-bromo-4-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C13H9BrClN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-6-10(14)11-12(15)16-7-17-13(11)18/h2-7H,1H3 |
Standard InChI Key | HUYFCWFTAOFDQD-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CN=C3Cl)Br |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CN=C3Cl)Br |
Introduction
Chemical Identity and Structure
Basic Identifiers
5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is characterized by the following identifiers:
Parameter | Value |
---|---|
CAS Number | 1143534-78-4 |
Molecular Formula | C₁₃H₉BrClN₃O₂S |
Molecular Weight | 386.65 g/mol |
InChI | InChI=1S/C13H9BrClN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-6-10(14)11-12(15)16-7-17-13(11)18/h2-7H,1H3 |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CN=C3Cl)Br |
The compound features a pyrrolo[2,3-d]pyrimidine core structure with bromine at the 5-position, chlorine at the 4-position, and a tosyl (p-toluenesulfonyl) group at the 7-position. This particular arrangement of functional groups creates a chemically versatile molecule with significant potential in synthetic chemistry.
Structural Features
The structure of 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine consists of a fused bicyclic system with the pyrrole ring fused to a pyrimidine ring. The presence of two halogens (bromine and chlorine) at strategic positions makes this compound particularly valuable for further modifications through various cross-coupling reactions. The tosyl group at the N7 position serves both as a protecting group and as an activating group for subsequent transformations.
The compound's structure can be considered a modification of the simpler 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, with the addition of a bromine atom at position 5. This bromine atom significantly changes the compound's reactivity and potential applications in synthetic pathways.
Physical and Chemical Properties
Physical Properties
While specific experimental data for 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is limited in the available literature, some properties can be inferred from related compounds such as 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, with adjustments for the presence of the bromine atom:
Chemical Properties
The chemical behavior of 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is dominated by the reactivity of its functional groups:
-
The halogen substituents (bromine and chlorine) make the compound susceptible to nucleophilic aromatic substitution reactions, with the bromine at position 5 being particularly reactive toward palladium-catalyzed cross-coupling reactions.
-
The tosyl group at N7 serves as a protecting group for the pyrrole nitrogen and also influences the electronic properties of the heterocyclic system.
-
The compound likely exhibits stability issues under strongly basic conditions, which could lead to dehalogenation or tosyl group removal.
-
The pyrimidine ring contains electrophilic sites that can undergo nucleophilic attack, particularly at the 4-position where the chlorine is attached.
Synthesis Methods
General Synthetic Approach
The synthesis of 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically follows a stepwise approach, building upon the synthesis of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine with an additional bromination step:
-
First, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is synthesized through a multi-step process starting from basic precursors.
-
The tosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is carried out using p-toluenesulfonyl chloride in the presence of a base.
-
Finally, selective bromination at the 5-position yields the target compound.
Detailed Synthesis of Precursor Compounds
The synthesis of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, a key precursor, has been well-documented:
"4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (2kg, 12.96mol) and dichloromethane (40L) were added to the reaction flask at room temperature, stirred and dissolved. Triethylamine (3.88 kg, 38.4 mol) and 4-dimethylamino pyridine (157.6 g, 1.28 mol) were added in that order, and after stirring and dissolved, p-toluenesulfonyl chloride (2.6 kg, 13.6 mol) was added dropwise at 0 °C. The chloromethane (30 L) solution was added dropwise, and the mixture was stirred at room temperature for 30 min. After the TLC was applied, the mixture was washed with water (16L×3). 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (3.9 kg, yield 97.7%) was obtained after drying under reduced pressure."
Selective Bromination
The selective bromination at the 5-position of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine to produce 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine likely involves:
-
Treatment with a selective brominating agent (such as N-bromosuccinimide or bromine) under controlled conditions.
-
Careful temperature control and appropriate solvent selection to ensure selectivity for the 5-position.
-
Purification through crystallization or column chromatography to yield the pure 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.
Applications and Related Chemistry
Pharmaceutical Applications
The primary significance of 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine lies in its potential as a key intermediate in the synthesis of pharmaceutically active compounds, particularly:
-
JAK inhibitors: The pyrrolo[2,3-d]pyrimidine core structure is found in several JAK inhibitors including tofacitinib, which is used for treating rheumatoid arthritis and other inflammatory conditions .
-
Kinase inhibitors: The compound's structure makes it valuable for developing selective kinase inhibitors for various therapeutic applications.
-
Anti-cancer agents: Modified pyrrolo[2,3-d]pyrimidines have shown promise in developing targeted anti-cancer therapeutics.
Synthetic Utility
The presence of both bromine and chlorine atoms on the pyrrolo[2,3-d]pyrimidine scaffold makes 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine particularly valuable in synthetic chemistry:
-
Sequential cross-coupling reactions can be performed, taking advantage of the differential reactivity of the bromine and chlorine atoms.
-
The tosyl group allows for regioselective functionalization of the heterocyclic system.
-
The compound can serve as a building block for constructing more complex molecular architectures with potential biological activity.
Relationship to Other Pyrrolo[2,3-d]pyrimidine Derivatives
Comparison with Related Compounds
Relevance to Pharmaceutical Compounds
Several marketed drugs and drug candidates are derived from the pyrrolo[2,3-d]pyrimidine scaffold, highlighting the importance of compounds like 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in pharmaceutical research:
-
Tofacitinib: A JAK inhibitor used for rheumatoid arthritis and ulcerative colitis.
-
Ruxolitinib: Used for the treatment of myelofibrosis and polycythemia vera.
-
Baricitinib: Another JAK inhibitor used for treating rheumatoid arthritis.
-
Oclacitinib: Used in veterinary medicine for treating allergic dermatitis in dogs.
-
Itacitinib: An investigational JAK1 selective inhibitor.
These compounds share structural similarities with derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a key synthetic intermediate .
Chemical Reactivity and Stability
Reaction Sites and Chemistry
The 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine molecule presents several potential reaction sites:
-
The bromine at position 5 is typically more reactive toward metal-catalyzed coupling reactions compared to the chlorine at position 4, allowing for sequential functionalization.
-
The chlorine at position 4 is susceptible to nucleophilic aromatic substitution reactions, often used to introduce amino or other nucleophilic groups.
-
The tosyl group at N7 can be removed under appropriate conditions to regenerate the NH position, which is important for certain pharmaceutical derivatives.
Stability Considerations
For laboratory handling and storage of 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, several factors should be considered:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume